molecular formula C15H11NO3S2 B2899168 Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-26-9

Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2899168
CAS RN: 477490-26-9
M. Wt: 317.38
InChI Key: RNUVLOMZPUVHCA-UHFFFAOYSA-N
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Description

“Methyl benzo[b]thiophene-2-carboxylate” is a related compound with the empirical formula C10H8O2S . It’s a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate” are not available, thiophene derivatives can be synthesized through various methods . For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of “Methyl benzo[b]thiophene-2-carboxylate” is available as a 2D Mol file or as a computed 3D SD file . The InChI code provides a text representation of the molecule’s structure .


Physical And Chemical Properties Analysis

“Methyl benzo[b]thiophene-2-carboxylate” is a solid with a melting point of 70-74 °C . Its molecular weight is 192.23 .

Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives have shown significant promise in antimicrobial applications. For instance, certain compounds have demonstrated a greater inhibitory effect against various organisms, including B. subtilis , E. coli , P. vulgaris , and S. aureus with minimum inhibitory concentration (MIC) values . The design and synthesis of novel antimicrobials targeting Gram-positive bacteria and mycobacterial species, including M. tuberculosis , have incorporated thiophene as a core structure due to its effectiveness .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored with some compounds exhibiting promising results. Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been reported to show anticancer activity . This highlights the potential of thiophene-containing compounds in developing new cancer therapies.

Biological Activity

Thiophene-based analogs are increasingly being recognized as a class of biologically active compounds. They are crucial for medicinal chemists aiming to develop advanced compounds with diverse biological effects . This broad spectrum of activity makes them valuable in various scientific research applications.

Antioxidant Properties

Some thiophene derivatives exhibit antioxidant activities. Specifically, 3-amino thiophene-2-carboxamide derivatives have promoted high antioxidant activity with inhibition percentages ranging from 62.0% to 46.9% . This suggests their potential use in combating oxidative stress-related diseases.

Safety and Hazards

“Methyl benzo[b]thiophene-2-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-(thiophene-2-carbonylamino)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S2/c1-19-15(18)13-12(9-5-2-3-6-10(9)21-13)16-14(17)11-7-4-8-20-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUVLOMZPUVHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate

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